molecular formula C18H11FN2O4S B6114690 5-(1,3-benzodioxol-5-ylmethylene)-1-(4-fluorobenzoyl)-2-thioxo-4-imidazolidinone

5-(1,3-benzodioxol-5-ylmethylene)-1-(4-fluorobenzoyl)-2-thioxo-4-imidazolidinone

Cat. No. B6114690
M. Wt: 370.4 g/mol
InChI Key: FWMOGCFJSDMRDE-NTUHNPAUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1,3-benzodioxol-5-ylmethylene)-1-(4-fluorobenzoyl)-2-thioxo-4-imidazolidinone, also known as BZML, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BZML is a heterocyclic compound that contains both imidazolidinone and benzodioxole moieties.

Mechanism of Action

The mechanism of action of 5-(1,3-benzodioxol-5-ylmethylene)-1-(4-fluorobenzoyl)-2-thioxo-4-imidazolidinone is not fully understood, but it is believed to involve the inhibition of thioredoxin reductase, an enzyme that plays a critical role in regulating cellular redox balance. By inhibiting thioredoxin reductase, 5-(1,3-benzodioxol-5-ylmethylene)-1-(4-fluorobenzoyl)-2-thioxo-4-imidazolidinone disrupts the redox signaling pathways in cancer cells, leading to the induction of apoptosis.
Biochemical and Physiological Effects:
5-(1,3-benzodioxol-5-ylmethylene)-1-(4-fluorobenzoyl)-2-thioxo-4-imidazolidinone has been shown to have several biochemical and physiological effects, including the induction of apoptosis in cancer cells, inhibition of thioredoxin reductase, and disruption of redox signaling pathways. 5-(1,3-benzodioxol-5-ylmethylene)-1-(4-fluorobenzoyl)-2-thioxo-4-imidazolidinone has also been found to have antibacterial and antifungal properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-(1,3-benzodioxol-5-ylmethylene)-1-(4-fluorobenzoyl)-2-thioxo-4-imidazolidinone in lab experiments is its potential therapeutic applications, particularly in the treatment of cancer. 5-(1,3-benzodioxol-5-ylmethylene)-1-(4-fluorobenzoyl)-2-thioxo-4-imidazolidinone has also been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents. However, one of the limitations of using 5-(1,3-benzodioxol-5-ylmethylene)-1-(4-fluorobenzoyl)-2-thioxo-4-imidazolidinone in lab experiments is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for the research on 5-(1,3-benzodioxol-5-ylmethylene)-1-(4-fluorobenzoyl)-2-thioxo-4-imidazolidinone. One direction is to investigate the mechanism of action of 5-(1,3-benzodioxol-5-ylmethylene)-1-(4-fluorobenzoyl)-2-thioxo-4-imidazolidinone in more detail, which could lead to the development of more effective therapeutic strategies. Another direction is to explore the potential of 5-(1,3-benzodioxol-5-ylmethylene)-1-(4-fluorobenzoyl)-2-thioxo-4-imidazolidinone as an antimicrobial agent, particularly in the development of new antibiotics. Finally, further research is needed to evaluate the safety and efficacy of 5-(1,3-benzodioxol-5-ylmethylene)-1-(4-fluorobenzoyl)-2-thioxo-4-imidazolidinone in preclinical and clinical trials, which could ultimately lead to its approval for use in humans.

Synthesis Methods

5-(1,3-benzodioxol-5-ylmethylene)-1-(4-fluorobenzoyl)-2-thioxo-4-imidazolidinone can be synthesized using a multi-step process that involves the reaction of 2-bromo-1,3-benzodioxole with potassium thioacetate, followed by the reaction of the resulting intermediate with 4-fluorobenzoyl chloride and imidazolidine-2-thione. The final product is obtained after purification through column chromatography.

Scientific Research Applications

5-(1,3-benzodioxol-5-ylmethylene)-1-(4-fluorobenzoyl)-2-thioxo-4-imidazolidinone has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. Research has shown that 5-(1,3-benzodioxol-5-ylmethylene)-1-(4-fluorobenzoyl)-2-thioxo-4-imidazolidinone exhibits anticancer activity by inducing apoptosis in cancer cells. 5-(1,3-benzodioxol-5-ylmethylene)-1-(4-fluorobenzoyl)-2-thioxo-4-imidazolidinone has also been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents.

properties

IUPAC Name

(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-1-(4-fluorobenzoyl)-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11FN2O4S/c19-12-4-2-11(3-5-12)17(23)21-13(16(22)20-18(21)26)7-10-1-6-14-15(8-10)25-9-24-14/h1-8H,9H2,(H,20,22,26)/b13-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWMOGCFJSDMRDE-NTUHNPAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C3C(=O)NC(=S)N3C(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/3\C(=O)NC(=S)N3C(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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